molecular formula C9H9BrFNO2 B1424999 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide CAS No. 801303-33-3

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

Cat. No. B1424999
M. Wt: 262.08 g/mol
InChI Key: GDYDISRVUKFNSH-UHFFFAOYSA-N
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Description

“4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H9BrFNO2 and a molecular weight of 262.08 . It is used as an intermediate in the synthesis of other compounds .


Synthesis Analysis

The synthesis of “4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide” involves the reaction of Methylamine hydrochloride and 4-Bromo-2-fluorobenzoic acid . The exact synthesis process and conditions may vary depending on the specific requirements of the reaction.


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide” consists of a benzamide core with bromo, fluoro, methoxy, and methyl substituents . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As an intermediate, “4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide” can participate in various chemical reactions, particularly in the synthesis of other compounds . The specific reactions it undergoes would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide” is a solid at room temperature . It has a melting point of 125.0 to 129.0 °C and a predicted boiling point of 284.8±30.0 °C . Its density is predicted to be 1.545±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Methyl 4-Bromo-2-methoxybenzoate The chemical serves as a precursor in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, showcasing its significance in organic synthesis. The process involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification, yielding a product with high purity (Chen Bing-he, 2008).

Palladium-catalyzed C–H Bond Arylation 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide exhibits distinct reactivity in palladium-catalyzed C–H bond arylation. The fluoro substituents on its aryl group significantly influence the regioselectivity of these reactions, showcasing its utility in creating variously substituted aromatic compounds (Mohamed Elhadi Benhalouche et al., 2019).

Electrolyte Additive in Lithium-ion Batteries In the field of energy storage, this compound is used as a bi-functional electrolyte additive in lithium-ion batteries. It aids in forming a polymer film during overcharging, thus preventing voltage rise and enhancing thermal stability, without compromising the battery's normal cycle performance (Zhang Qian-y, 2014).

Synthesis of p-Fluorobenzaldehyde A noteworthy application is in the synthesis of p-fluorobenzaldehyde. The process involves conversion to 4-fluoro-N-methoxyl-N-methylbenzamide and subsequent reduction, offering advantages such as high product yield and mild conditions (Hu Yu-lai, 2011).

Safety And Hazards

“4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide” is classified as a hazardous substance, with hazard statements including H301, H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide” would likely involve its continued use as an intermediate in the synthesis of other compounds . Its potential applications would depend on the specific compounds it is used to synthesize.

properties

IUPAC Name

4-bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYDISRVUKFNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681107
Record name 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide

CAS RN

801303-33-3
Record name 4-Bromo-2-fluoro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 4-bromo-2-fluorobenzoic acid (10 g) in DMF (4.0 mL) were added N,O-dimethoxyhydroxylamine monohydrochloride (5.3 g), HOBt (8.0 g), N-ethyldiisopropylamine (23 mL) and WSC (11 g), and the mixture was stirred at room temperature for 9 hr, and then at 40° C. for 38 hr. The reaction mixture was allowed to cool to room temperature, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with 1N aqueous sodium hydroxide solution, water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (13 g). 1H NMR (300 MHz, CDCl3) δ 3.35 (3H, s), 3.55 (3H, brs), 7.29-7.40 (3H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
N,O-dimethoxyhydroxylamine monohydrochloride
Quantity
5.3 g
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 1000-mL round-bottom flask, was placed a solution of 4-bromo-2-fluorobenzoic acid (50 g, 229.36 mmol, 1.00 equiv) in dichloromethane (600 mL), N-methoxymethanamine hydrochloride (25 g, 257.73 mmol, 1.10 equiv). To the resulting mixture was added DIC (32 g, 253.97 mmol, 1.10 equiv) at 0° C. The resulting solution was stirred for 4 h at room temperature. The reaction was then quenched by the addition of water (500 mL). The solids were filtered out. The resulting solution was extracted with DCM (2×300 mL) and the organic layers combined. The resulting mixture was washed with water (2×300 mL), and sodium carbonate (1×300 mL). The resulting mixture was washed with brine (1×300 mL), then dried over anhydrous sodium sulfate and concentrated under vacuum to yield 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide as colorless oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
32 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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